3,4-Dichlorophenylbiguanide

Integrin αvβ3 Cell Adhesion Angiogenesis

3,4-Dichlorophenylbiguanide (3,4-DCPB; CAS 15233-34-8) is a synthetic arylbiguanide derivative characterized by a 3,4-dichlorophenyl substituent on the biguanide core. The compound is documented as a metabolite of the antimalarial prodrugs proguanil and chlorproguanil.

Molecular Formula C8H9Cl2N5
Molecular Weight 246.09 g/mol
CAS No. 15233-34-8
Cat. No. B095082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenylbiguanide
CAS15233-34-8
Synonyms3,4-dichlorophenylbiguanide
Molecular FormulaC8H9Cl2N5
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl
InChIInChI=1S/C8H9Cl2N5/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)
InChIKeyZJAWVBLMRPEUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorophenylbiguanide (CAS 15233-34-8) Procurement Guide: Baseline Chemical Identity and Functional Class


3,4-Dichlorophenylbiguanide (3,4-DCPB; CAS 15233-34-8) is a synthetic arylbiguanide derivative characterized by a 3,4-dichlorophenyl substituent on the biguanide core . The compound is documented as a metabolite of the antimalarial prodrugs proguanil and chlorproguanil [1]. Pharmacologically, it functions as a 5-HT3 serotonin receptor agonist [2] and has been identified as a small-molecule inhibitor of integrin αvβ3 [3]. Its distinct substitution pattern (3,4-dichloro vs. other chloro-isomers or unsubstituted analogs) confers a unique potency and selectivity profile across these targets, which directly impacts its utility in receptor pharmacology research, cell adhesion studies, and antimalarial metabolism investigations.

3,4-Dichlorophenylbiguanide: Why Generic Substitution with Other Phenylbiguanides or Biguanides is Scientifically Invalid


The phenylbiguanide scaffold exhibits extreme sensitivity to halogen substitution pattern, leading to profound and quantifiable differences in target potency, functional activity, and in vivo pharmacology. For example, at the 5-HT3 receptor, the rank order of potency among dichloro-isomers differs dramatically, with 2,5-dichloro- and 3,5-dichloro-phenylbiguanide demonstrating ~1000-fold higher potency than the unsubstituted parent, while 3,4-dichloro substitution yields intermediate potency comparable to the mono-chloro analog [1]. Similarly, at the integrin αvβ3 target, 3,4-dichloro substitution confers >5-fold greater inhibitory activity than the unsubstituted phenylbiguanide [2]. Even the 3,5-dichloro isomer, while more potent at 5-HT3 receptors, exhibits a distinct biological profile in vivo, inducing anoikis in melanoma cells [3]. Furthermore, simple biguanides like metformin lack the aromatic moiety entirely and do not engage these receptor or integrin targets. Consequently, substituting 3,4-DCPB with any other phenylbiguanide isomer, unsubstituted phenylbiguanide, or simple biguanide will yield quantitatively different, and often qualitatively misrepresentative, experimental results.

3,4-Dichlorophenylbiguanide (CAS 15233-34-8) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Key Comparators


Integrin αvβ3 Inhibition: 5.2-Fold Potency Gain Over Unsubstituted Phenylbiguanide

3,4-Dichlorophenylbiguanide inhibits integrin αvβ3-mediated cell adhesion with an IC50 of 38.5 μM, representing a >5.2-fold improvement in potency compared to the unsubstituted parent compound phenylbiguanide, which exhibits an IC50 >200 μM in the same assay [1]. This enhanced potency directly correlates with the compound's ability to inhibit cell motility and angiogenesis in a time- and dose-dependent manner, a functional activity not observed with the unsubstituted analog [2].

Integrin αvβ3 Cell Adhesion Angiogenesis Cancer Metastasis

5-HT3 Receptor Agonism: Intermediate Potency Profile Distinct from High-Potency Dichloro-Isomers

In a comprehensive structure-activity relationship (SAR) study of 24 biguanide derivatives, 3,4-dichlorophenylbiguanide exhibited a distinct rank order of potency at 5-HT3 receptors, with an EC50 value in the low micromolar range (between 2.2 x 10^-5 and 2.7 x 10^-8 M) [1]. Its potency was equivalent to that of 3-chloro-phenylbiguanide but significantly lower than other dichloro-isomers such as 2,3-dichloro-, 2,5-dichloro-, and 3,5-dichloro-PBG [1]. In a separate oocyte expression system, 3,5-dichlorophenylbiguanide demonstrated an EC50 of 14.5 nM, while 2,5-dichlorophenylbiguanide showed an EC50 of 10.2 nM [2], confirming the high potency of these alternative isomers. The intermediate potency of 3,4-DCPB, resulting directly from its specific halogen substitution pattern, makes it a valuable tool for studying partial agonism or for experiments where sub-maximal receptor activation is desired to avoid desensitization.

5-HT3 Receptor Serotonin Ligand-Gated Ion Channel Neuropharmacology

Behavioral Pharmacology: Lack of Discriminative Stimulus Properties Distinguishes 3,4-DCPB from CNS-Active 5-HT3 Ligands

In standard two-lever drug discrimination procedures with rats (N=10 per group), 3,4-dichlorophenylbiguanide (3,4DCPB) failed to produce a discriminable internal state at oral doses up to 5.0 mg/kg, despite extensive training [1]. This outcome directly contrasts with the successful establishment of stimulus control by the CNS-active benzodiazepine chlordiazepoxide (CDP) in the same animal cohort, and also differentiates 3,4DCPB from other 5-HT3 receptor agonists like 2-methyl-5-HT, which similarly failed to serve as a discriminative stimulus [1]. This negative result is a specific and quantifiable property (lack of stimulus control) that informs on the compound's central bioavailability or pharmacodynamic profile, distinguishing it from peripherally-restricted 5-HT3 antagonists and centrally-active compounds.

Drug Discrimination Behavioral Pharmacology 5-HT3 Receptor CNS Penetration

Defined Metabolite Role: Differentiating 3,4-DCPB from the Active Antimalarial Metabolite Chlorcycloguanil

3,4-Dichlorophenylbiguanide is a documented, inactive metabolite of the antimalarial prodrug chlorproguanil, whereas the active antimalarial metabolite is chlorcycloguanil, which inhibits parasitic dihydrofolate reductase (DHFR) [1][2]. This specific metabolic fate distinguishes 3,4-DCPB from the active biguanide metabolites (cycloguanil from proguanil; chlorcycloguanil from chlorproguanil) that confer the therapeutic effect. While both compounds are arylbiguanides, only chlorcycloguanil exhibits DHFR inhibitory activity; 3,4-DCPB does not.

Antimalarial Metabolism Proguanil Chlorproguanil Prodrug

3,4-Dichlorophenylbiguanide (CAS 15233-34-8): Validated Research and Industrial Application Scenarios Based on Differentiated Evidence


Integrin αvβ3 Cell Adhesion and Angiogenesis Assays (In Vitro)

Use 3,4-dichlorophenylbiguanide as a tool compound to inhibit integrin αvβ3-mediated cell adhesion to vitronectin with an IC50 of 38.5 μM. It serves as a more potent and functionally active alternative to the unsubstituted phenylbiguanide scaffold (IC50 >200 μM) for studying cell motility, invasion, and angiogenesis in cancer cell lines (e.g., M21 melanoma). Its time- and dose-dependent activity in cell motility and angiogenesis assays validates its use in functional studies [1][2].

5-HT3 Receptor Partial Agonism and Desensitization Studies

Employ 3,4-DCPB as an intermediate-potency 5-HT3 receptor agonist (EC50 in low micromolar range) to investigate partial receptor activation and desensitization kinetics. Its potency, equivalent to 3-chloro-PBG but significantly lower than high-potency dichloro-isomers (e.g., 3,5-dichloro-PBG, EC50 = 14.5 nM), allows for controlled, sub-maximal stimulation of 5-HT3 receptors, minimizing rapid desensitization and enabling studies of sustained signaling or cross-talk with other pathways [3][4].

Antimalarial Metabolism and Analytical Method Development

Utilize 3,4-DCPB as an analytical standard for the detection and quantification of chlorproguanil metabolites in biological fluids using reversed-phase HPLC with ion-pairing reagents. As the inactive metabolite, it serves as a critical reference compound for differentiating active (chlorcycloguanil) from inactive metabolic pathways in pharmacokinetic and pharmacogenetic studies of biguanide antimalarials [5][6].

Behavioral Pharmacology: Peripheral vs. Central 5-HT3 Discrimination

Use 3,4-DCPB as a negative control in drug discrimination studies to confirm that a lack of discriminative stimulus is not due to assay insensitivity. Its proven inability to establish stimulus control at 5.0 mg/kg p.o. in rats, despite robust control by chlordiazepoxide, establishes it as a reliable tool for differentiating peripheral from central 5-HT3-mediated behaviors and for validating new CNS-active 5-HT3 ligands [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichlorophenylbiguanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.